

In-Depth Technical Guide: H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA

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Compound of Interest

Compound Name: *H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic peptide **H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA**, a valuable tool in protease research and drug discovery. This document details its physicochemical properties, synthesis, and application in enzymatic assays, particularly as a substrate for chymosin.

Physicochemical Properties

The peptide, H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe, is a specifically designed sequence often used in a salt form with Trifluoroacetic Acid (TFA) to improve its stability and solubility. The incorporation of a p-nitro-phenylalanine residue renders it a chromogenic substrate, allowing for spectrophotometric monitoring of its cleavage.

Molecular Weight Data

The molecular weights of the peptide and its common counter-ion, Trifluoroacetic Acid, are summarized below. The total molecular weight of the TFA salt is also provided.

Component	Chemical Formula	Molecular Weight (g/mol)
H-Leu-Ser-Phe(NO ₂)-Nle-Ala-OMe	C ₃₄ H ₅₅ N ₇ O ₁₀	721.8
Trifluoroacetic Acid (TFA)	C ₂ HF ₃ O ₂	114.02
H-Leu-Ser-Phe(NO ₂)-Nle-Ala-OMe TFA Salt	C ₃₆ H ₅₆ F ₃ N ₇ O ₁₂	835.86[1][2]

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

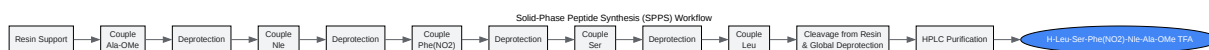
The synthesis of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids into a peptide chain on an insoluble resin support.[3][4][5]

General Methodology

- **Resin Preparation:** An appropriate resin, typically a polystyrene-based support, is selected and prepared for the attachment of the first amino acid.
- **First Amino Acid Coupling:** The C-terminal amino acid, in this case, Alanine with a methyl ester (Ala-OMe), is coupled to the resin.
- **Deprotection:** The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed.
- **Amino Acid Coupling:** The next amino acid in the sequence (Norleucine - Nle), with its N-terminus protected, is activated and coupled to the deprotected amino group of the preceding residue.
- **Iterative Cycles:** The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: p-nitro-Phenylalanine (Phe(NO₂)), Serine (Ser), and Leucine (Leu).

- **Cleavage and Deprotection:** Once the peptide chain is fully assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail containing Trifluoroacetic Acid (TFA).
- **Purification:** The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to yield the final product with high purity.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe via SPPS.

Experimental Application: Chymosin Activity Assay

H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe serves as a substrate for the protease chymosin.^{[6][7][8]} The cleavage of the peptide bond, typically between the nitro-phenylalanine and norleucine residues, can be monitored to determine the enzymatic activity of chymosin.

Enzymatic Assay Protocol

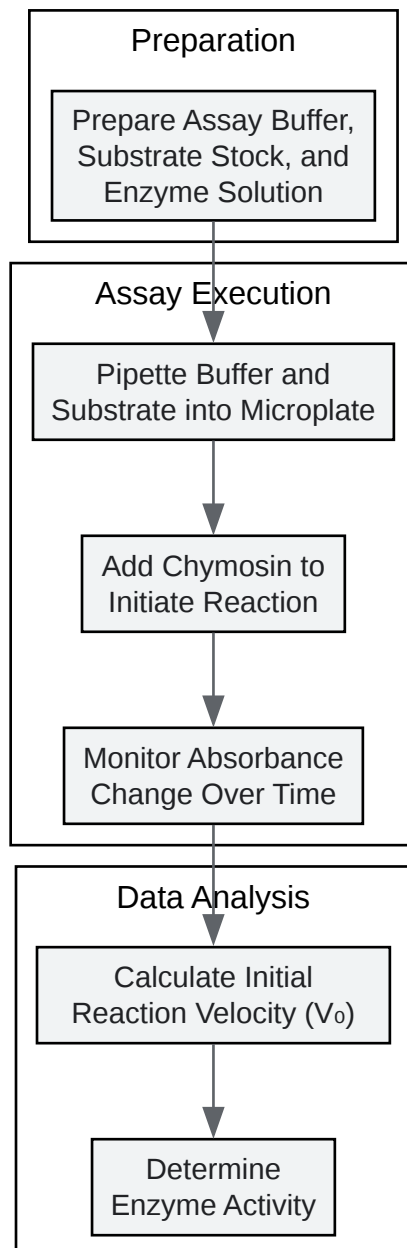
This protocol provides a general framework for a colorimetric assay to measure chymosin activity.

- **Reagent Preparation:**
 - **Assay Buffer:** Prepare a suitable buffer, for example, 20 mM Sodium Acetate, pH 5.5.
 - **Substrate Stock Solution:** Prepare a concentrated stock solution of **H-Leu-Ser-Phe(NO2)-Nle-Ala-OMe TFA** in a suitable solvent like DMSO.
 - **Enzyme Solution:** Prepare a solution of chymosin in the assay buffer. The concentration will depend on the specific activity of the enzyme preparation.

- Assay Procedure:
 - Pipette the assay buffer into the wells of a microplate.
 - Add the substrate solution to the wells to achieve the desired final concentration.
 - Initiate the reaction by adding the chymosin solution to the wells.
 - Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).
 - Monitor the change in absorbance over time at a wavelength where the product of cleavage shows a maximal difference in absorbance compared to the substrate. This is often determined empirically but can be in the range of 300-400 nm due to the p-nitroaniline moiety.
- Data Analysis:
 - Calculate the initial reaction velocity (V_0) from the linear portion of the absorbance versus time plot.
 - Enzyme activity can be expressed in terms of the rate of substrate hydrolysis under the specified conditions.

Enzymatic Assay Workflow Diagram

Chymosin Activity Assay Workflow



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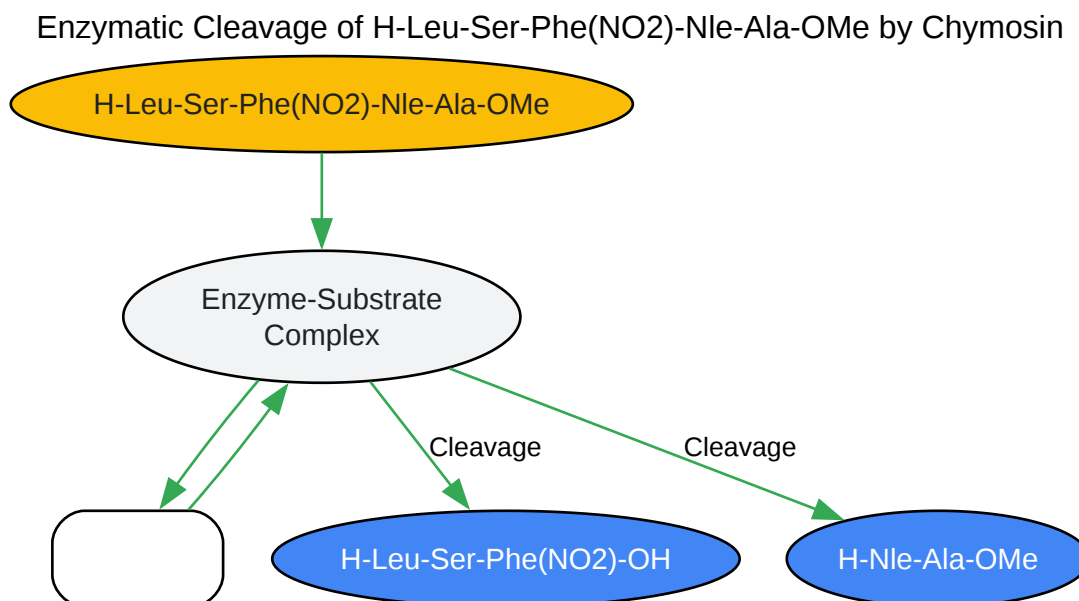
Caption: General workflow for a chymosin enzymatic assay using a chromogenic substrate.

Enzymatic Cleavage Mechanism

Chymosin is an aspartic protease that catalyzes the hydrolysis of peptide bonds. In the context of this synthetic substrate, chymosin recognizes a specific sequence and cleaves a peptide

bond, leading to the formation of two smaller peptide fragments. The cleavage of the chromogenic substrate results in a detectable change in the spectral properties of the solution.

Cleavage Diagram



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Caption: Schematic of the chymosin-catalyzed cleavage of the substrate.

Applications in Drug Development

The use of H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe and similar chromogenic substrates is crucial in the early stages of drug discovery and development.^[1]

- **High-Throughput Screening (HTS):** This substrate can be used in HTS campaigns to identify potential inhibitors of chymosin or other related proteases.
- **Enzyme Characterization:** It allows for the detailed kinetic characterization of proteases, including the determination of Michaelis-Menten constants (K_m and V_{max}).
- **Structure-Activity Relationship (SAR) Studies:** By systematically modifying the peptide sequence, researchers can investigate the substrate specificity of proteases and the structural requirements for potent inhibitors.

This technical guide provides foundational information for the effective use of **H-Leu-Ser-Phe(NO₂)-Nle-Ala-OMe TFA** in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

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